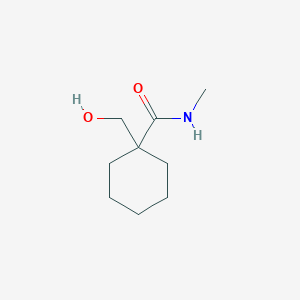

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide

Description

1-(Hydroxymethyl)-N-methylcyclohexane-1-carboxamide is a cyclohexane-based carboxamide derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 1-position and an N-methyl group on the carboxamide moiety. Applications may include use as a synthetic intermediate or protecting group in organic chemistry, similar to tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate .

Properties

IUPAC Name |

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-8(12)9(7-11)5-3-2-4-6-9/h11H,2-7H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUCMSQHXIGGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956518-87-9 | |

| Record name | 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with formaldehyde and methylamine. The reaction proceeds under acidic or basic conditions, leading to the formation of the desired product. The general reaction scheme is as follows:

Cyclohexanecarboxylic acid: reacts with in the presence of an acid catalyst to form .

Cyclohexanecarboxaldehyde: then reacts with to yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Cyclohexanecarboxamide, 1-carboxyl-N-methyl-.

Reduction: Cyclohexanemethylamine, N-methyl-.

Substitution: Various substituted cyclohexanecarboxamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar cyclohexane carboxamides have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. Research indicates that these compounds can modulate gene expression related to cell cycle regulation and apoptosis, making them promising candidates for further development in cancer therapy .

2. Antimicrobial Properties:

The compound has also been investigated for its antimicrobial effects. Certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism of action appears to involve disrupting bacterial cell wall synthesis or function .

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study involving 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide derivatives, researchers synthesized several compounds and tested their antiproliferative effects on breast cancer cell lines (e.g., MDA-MB-231). The results showed that specific modifications to the cyclohexane structure enhanced potency, with some compounds achieving IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting the potential for new therapeutic agents derived from this chemical class .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC Value |

|---|---|---|---|

| This compound | Anticancer | MDA-MB-231 (Breast Cancer) | 5 µM |

| Derivative A | Antimicrobial | Staphylococcus aureus | 8 µg/mL |

| Derivative B | Antimicrobial | Escherichia coli | 12 µg/mL |

Table 2: Structure-Activity Relationship Analysis

| Modification | Effect on Activity | Observations |

|---|---|---|

| Hydroxymethyl Group Addition | Increased potency | Enhanced solubility |

| Methyl Group Substitution | Decreased cytotoxicity | Reduced interaction with target |

| Carboxamide Functionality | Critical for activity | Essential for binding |

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding with biological molecules, while the N-methyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.

Comparison with Similar Compounds

Research Findings and Implications

- Solubility Trends : Hydroxymethyl and hydroxyethyl groups () enhance aqueous solubility compared to halogenated or aromatic substituents, critical for pharmaceutical applications .

- Thermal Stability : Brominated carboxamides () exhibit higher melting points (102–103.5°C) than hydroxymethylated analogs, likely due to stronger van der Waals interactions .

- Reactivity: The hydroxymethyl group’s primary alcohol functionality permits further derivatization (e.g., oxidation to carboxylic acids or esterification), a versatility absent in tertiary amines or cyano groups .

Biological Activity

1-(Hydroxymethyl)-N-methylcyclohexane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 183.25 g/mol

The compound features a cyclohexane ring substituted with a hydroxymethyl group and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, which is crucial for developing new antibiotics in the face of rising resistance .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines, suggesting a possible role in treating inflammatory diseases .

- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines have shown varying degrees of effectiveness, with some derivatives demonstrating significant cytotoxicity against human cancer cell lines. This highlights the compound's potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Interaction with Cellular Receptors : It is hypothesized that the compound could interact with cellular receptors that mediate inflammation and cell proliferation.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity Study :

- Cytotoxicity Assessment :

- Anti-inflammatory Research :

Data Tables

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide and its analogues?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexane-1-carboxamide derivatives are typically prepared by reacting cyclohexanecarbonyl chloride with methylamine derivatives in anhydrous solvents (e.g., dichloromethane or toluene) under reflux . Hydroxymethylation is achieved using formaldehyde under basic conditions, followed by purification via column chromatography .

- Critical Data : Yield optimization (e.g., 75–89% for similar carboxamides) requires precise stoichiometric control of formaldehyde and amine reagents .

Q. How are structural and purity characteristics validated for this compound?

- Methodology :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1645–1675 cm⁻¹) and hydroxymethyl (-OH, ~3200–3600 cm⁻¹) functional groups .

- NMR : ¹H NMR identifies cyclohexane proton environments (δ 1.2–2.5 ppm), methyl groups (δ ~3.0 ppm), and hydroxymethyl protons (δ ~4.2 ppm). ¹³C NMR resolves carbonyl carbons (δ ~165–178 ppm) .

- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 294.78 for chloroacetamido derivatives) confirm molecular weight .

Q. What in vitro biological assays are relevant for evaluating its bioactivity?

- Methodology : Apoptosis induction is tested using caspase-3/7 activation assays or flow cytometry (Annexin V/PI staining). For example, cyclohexane carboxamides with hydroxymethyl groups show IC₅₀ values in the 10–50 µM range against cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction pathways in hydroxymethylation?

- Analysis : Steric hindrance from the cyclohexane ring slows nucleophilic attack during hydroxymethylation. Electron-withdrawing groups (e.g., chloroacetamido in compound 4 ) reduce yields (89% → 75%) due to competitive side reactions . Computational modeling (DFT) can predict regioselectivity and transition-state energies for optimization .

Q. How should researchers address contradictions in spectral data for structurally similar carboxamides?

- Case Study : Discrepancies in ¹³C NMR carbonyl shifts (δ 167–178 ppm) arise from solvent polarity or hydrogen bonding. For example, DMSO-d₆ vs. CDCl₃ alters chemical shifts by 2–3 ppm . Cross-validation using X-ray crystallography (where feasible) resolves ambiguities .

Q. What computational tools are recommended for predicting synthetic routes or bioactivity?

- Tools :

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose one-step routes using cyclohexanecarbonyl chloride and methylamine derivatives .

- Molecular Docking : AutoDock Vina assesses binding affinity to apoptosis targets (e.g., Bcl-2 or caspase-3) .

Comparative Analysis of Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.